4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-
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Overview
Description
4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- is a complex organic compound characterized by its unique molecular structure. This compound consists of 24 hydrogen atoms, 15 carbon atoms, and 1 oxygen atom, making a total of 40 atoms . It is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the oxirene ring. The exact conditions, such as temperature and pressure, depend on the specific precursors used .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with continuous monitoring of reaction parameters. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-quality 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- .
Chemical Reactions Analysis
Types of Reactions
4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-: Similar in structure but differs in the number of methyl groups.
Octahydro-4,4,8,8-tetramethyl-4a,7-methano-4aH-naphth[1,8a-b]oxirene: Another closely related compound with slight variations in its molecular structure.
Uniqueness
4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- is unique due to its specific arrangement of atoms and the presence of the ethano bridge, which imparts distinct chemical and physical properties .
Properties
CAS No. |
51115-88-9 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,2,9-trimethyl-6-oxatetracyclo[7.2.2.01,7.05,7]tridecane |
InChI |
InChI=1S/C15H24O/c1-12(2)5-4-11-15(16-11)10-13(3)6-8-14(12,15)9-7-13/h11H,4-10H2,1-3H3 |
InChI Key |
KGWCEBVNLVTVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3(C14CCC(C3)(CC4)C)O2)C |
Origin of Product |
United States |
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